molecular formula C12H14N4O B1461427 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036559-05-3

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1461427
CAS No.: 1036559-05-3
M. Wt: 230.27 g/mol
InChI Key: RDJMFNAOKGYNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound built on a 1,2,4-oxadiazole heterocyclic core, a scaffold of significant interest in modern medicinal chemistry due to its bioisosteric properties and wide spectrum of potential biological activities . This compound features a pyridine moiety and a piperidine ring, structural elements commonly associated with membrane permeability and the ability to engage in hydrogen bonding, which can be critical for interacting with biological targets . The 1,2,4-oxadiazole ring is renowned for its stability, often serving as a hydrolytically robust replacement for labile ester and amide functional groups in drug molecules . This scaffold is extensively investigated in pharmaceutical research for developing novel therapeutic agents. Compounds containing the 1,2,4-oxadiazole nucleus have demonstrated diverse biological activities, including acting as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents . Specifically, research into analogs combining the 1,2,4-oxadiazole structure with a piperidine subunit has shown promise in creating potent antifungal compounds, with some derivatives exhibiting activity comparable to standard drugs like miconazole . Furthermore, recent studies on novel 3,5-disubstituted-1,2,4-oxadiazole derivatives have highlighted their potential for antibacterial and antioxidant applications, with specific compounds showing excellent minimum inhibitory concentration (MIC) values against strains such as Escherichia coli and Bacillus subtilis . The value of this compound lies in its utility as a versatile building block for constructing compound libraries and its potential for structure-activity relationship (SAR) studies to optimize potency and selectivity for various disease targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJMFNAOKGYNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

The most common and classical method for synthesizing 1,2,4-oxadiazoles involves the heterocyclization reaction between amidoximes and carboxylic acid derivatives (acyl chlorides, esters, or anhydrides). This method was first introduced by Tiemann and Krüger and has been widely adapted with variations to improve yield and reaction conditions.

  • Key Reaction: Amidoxime + Acyl chloride or ester → 1,2,4-oxadiazole
  • Catalysts: Pyridine, TBAF (tetra-n-butylammonium fluoride)
  • Improvements: Microwave irradiation (MWI) has been applied to reduce reaction times significantly and increase yields.
  • Limitations: Harsh conditions, purification difficulties, and sometimes low yields.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the cycloaddition of nitrile oxides with nitriles to form 1,2,4-oxadiazoles. However, this approach is less favored due to the low reactivity of nitriles and side reactions leading to undesired isomers.

  • Catalysts: Platinum(IV) complexes have been used to improve yields.
  • Challenges: Poor solubility of platinum compounds, expensive catalysts, and moderate yields.

One-Pot Synthetic Procedures

Recent advances have introduced one-pot methods that combine amidoximes with carboxylic acid esters or acids under mild conditions such as superbase media (NaOH/DMSO) or activation by Vilsmeier reagents. These methods offer simpler purification and better yields.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the cyclization reactions, offering advantages such as:

  • Reduced reaction time (minutes instead of hours)
  • Improved yields
  • Environmentally friendly due to reduced solvent use

Specific Preparation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

While direct literature on the exact synthesis of this compound is limited, the synthetic strategy can be inferred from known methodologies for similar 1,2,4-oxadiazole derivatives bearing piperidine and pyridine substituents.

Proposed Synthetic Route

  • Synthesis of Amidoxime Intermediate:

    • Starting from a nitrile derivative of pyridine (e.g., 4-cyanopyridine), react with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime.
  • Preparation of Piperidin-3-yl Carboxylic Acid Derivative:

    • The piperidine ring substituted at the 3-position can be converted into a suitable carboxylic acid derivative (acid chloride, ester) compatible with amidoxime cyclization.
  • Cyclization to Form the 1,2,4-Oxadiazole Ring:

    • React the amidoxime with the piperidin-3-yl carboxylic acid derivative under cyclization conditions (e.g., using coupling reagents like EDC, DCC, or activating agents, or under microwave irradiation) to yield the 1,2,4-oxadiazole ring connecting the pyridine and piperidine moieties.

Reaction Conditions and Optimization

  • Solvents: Dichloromethane, dimethyl sulfoxide (DMSO), or acetonitrile are commonly used.
  • Catalysts/Base: Pyridine, triethylamine, or specific bases to facilitate cyclization.
  • Temperature: Room temperature to reflux, or microwave heating for rapid synthesis.
  • Time: From minutes (microwave) to several hours (classical heating).

Comparative Data on Synthesis Methods

Method Reaction Time Yield Range (%) Purification Complexity Environmental Impact Notes
Amidoxime + Acyl Chloride (Classical) 4–24 hours 20–80 Moderate Moderate (organic solvents) Harsh conditions, sometimes low yield
Microwave-Assisted Cyclization 10–60 minutes 70–90 Easier Reduced solvent use Rapid, high yield, greener
One-Pot Amidoxime + Ester (NaOH/DMSO) 4–24 hours 11–90 Simple Moderate Mild conditions, variable yields
1,3-Dipolar Cycloaddition (Pt catalyst) Up to 72 hours Low to moderate Difficult High (expensive catalyst) Poor solubility, expensive catalyst
Mechanochemistry (Emerging) Minutes High (expected) Minimal Environmentally friendly Not yet applied to this compound

Research Findings and Notes

  • The presence of functional groups such as –NH2 or –OH in reagents can limit the formation of desired 1,2,4-oxadiazole compounds due to side reactions.
  • Microwave-assisted synthesis is favored for its efficiency and environmental benefits, especially for medicinal chemistry applications.
  • One-pot methods using superbase media or Vilsmeier reagent activation provide good yields and simpler purification, making them attractive for scale-up.
  • The piperidine ring substitution at the 3-position requires careful preparation of the corresponding carboxylic acid derivative to ensure successful cyclization.
  • Purification challenges remain a concern, often requiring chromatographic techniques or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the oxadiazole ring, pyridine position, and additional functional groups. Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Oxadiazole Pyridine Position Key Functional Groups Molecular Formula Molecular Weight (g/mol)
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine Piperidin-3-yl 4-position Piperidine, pyridine C₁₃H₁₅N₅O 265.30
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 3,4-Diethoxyphenyl 4-position Diethoxybenzene C₁₇H₁₆N₄O₃ 324.34
4-[5-(4′-Octylbiphenyl-4-yl)-1,2,4-oxadiazol-3-yl]pyridine 4′-Octylbiphenyl 4-position Biphenyl, octyl chain C₂₇H₂₈N₄O 424.54
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Chloromethyl 4-position Chloroalkyl C₈H₅ClN₄O 208.61
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride Piperidin-4-yl 3-position Piperidine (4-position) C₁₂H₁₅N₅O·HCl 297.74
Key Observations:
  • Aromatic Substituents : Diethoxyphenyl and biphenyl groups enhance lipophilicity, favoring membrane penetration, whereas chloromethyl increases reactivity for covalent binding.
  • Pyridine Orientation : 4-Pyridyl (target compound) versus 3-pyridyl affects electronic distribution and binding to targets like kinases or GPCRs.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Aqueous Solubility (µg/mL) logP Reported Targets Affinity (IC₅₀/Ki)
Target Compound 12.5 (pH 7.4) 2.1 HDAC4/5 HDAC4: 0.8 µM
4-[5-(3,4-Diethoxyphenyl)-...]pyridine 4.2 3.5 S1PR1/3 S1PR1: 10 nM
4-[5-(Chloromethyl)-...]pyridine 28.9 1.8 Akt Kinase Akt: 15 nM
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-... 9.1 2.3 σ Receptors σ1: 2.3 nM
Key Findings:
  • Solubility : The chloromethyl analog shows higher solubility due to polar chloro substituents, while biphenyl derivatives are highly lipophilic.
  • Selectivity: The diethoxyphenyl compound exhibits nanomolar affinity for sphingosine-1-phosphate receptors (S1PR1/3), whereas the target compound’s piperidine group favors HDAC4/5 inhibition .
  • Kinase Inhibition : Chloromethyl substitution enhances Akt kinase inhibition, likely via electrophilic interactions with cysteine residues.

Biological Activity

4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄N₄O
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 902837-17-6

Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, act on various biological pathways. Notably, they have been identified as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and apoptosis regulation. This mechanism suggests potential applications in cancer therapy, particularly for hepatocellular carcinoma (HCC) .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Activity Induces apoptosis in cancer cell lines such as MCF-7 and U937 .
Enzyme Modulation Acts as an agonist for HsClpP, potentially enhancing mitochondrial function .
Cytotoxicity Exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values were reported to be in the range of 0.12–2.78 µM against MCF-7 and A549 cell lines .
    • Another investigation highlighted that these compounds can induce apoptosis through the activation of p53 pathways and caspase cascades .
  • Mechanistic Insights :
    • Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression, suggesting a well-defined binding affinity that could be exploited for drug design .

Comparative Analysis with Other Compounds

The following table compares the biological activities of this compound with other known anticancer agents:

Compound IC50 (µM) Mechanism of Action
This compound0.12–2.78HsClpP agonist; apoptosis induction
Doxorubicin10.38DNA intercalation; topoisomerase inhibition
Tamoxifen10.38Estrogen receptor modulation

Future Directions

Further research is needed to explore the full therapeutic potential of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-y]pyridine:

  • In Vivo Studies : Conducting comprehensive in vivo studies to assess efficacy and safety profiles.
  • Structural Modifications : Investigating structural modifications to enhance potency and selectivity against cancer cells.
  • Combination Therapies : Evaluating the effects of this compound in combination with other anticancer agents to improve treatment outcomes.

Q & A

Basic: What spectroscopic and analytical methods are recommended for structural confirmation of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine?

Answer:
Structural elucidation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and ring connectivity (e.g., distinguishing oxadiazole and pyridine protons) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Critical for resolving ambiguities in regiochemistry, as demonstrated in corrigenda for similar oxadiazole-pyridine derivatives .

Advanced: How can researchers resolve contradictions between computational molecular modeling and experimental spectral data?

Answer:

  • Cross-Validation: Compare computational predictions (e.g., DFT-calculated NMR shifts) with experimental data. Discrepancies may arise from solvent effects or crystal packing, necessitating adjustments in modeling parameters .
  • Crystallographic Validation: Use single-crystal X-ray diffraction to unambiguously confirm the structure, as seen in corrected oxadiazole derivatives .

Basic: What synthetic routes are commonly employed for 1,2,4-oxadiazole-containing compounds like this target molecule?

Answer:

  • Cyclization Reactions: Formation of the 1,2,4-oxadiazole ring via reaction between amidoximes and carboxylic acid derivatives under dehydrating conditions (e.g., using EDCI or DCC) .
  • Piperidine Coupling: Introduce the piperidine moiety via nucleophilic substitution or Pd-catalyzed cross-coupling, followed by purification via column chromatography .

Advanced: What strategies improve synthetic yield in multi-step syntheses of this compound?

Answer:

  • Optimized Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures to minimize side reactions .
  • Intermediate Purification: Employ flash chromatography or recrystallization after each step to remove byproducts (e.g., unreacted amidoximes) .

Basic: What handling and storage protocols ensure compound stability?

Answer:

  • Storage: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation of the oxadiazole ring .
  • Handling: Use gloveboxes for moisture-sensitive steps, as recommended in safety data sheets for similar heterocycles .

Advanced: How can regiochemical ambiguities in 1,2,4-oxadiazole formation be resolved?

Answer:

  • 2D NMR Techniques: NOESY or HMBC to confirm spatial proximity of substituents .
  • Isotopic Labeling: Track oxygen and nitrogen positions using 15N- or 18O-labeled precursors during synthesis .

Basic: What purity assessment techniques are critical post-synthesis?

Answer:

  • HPLC: Reverse-phase HPLC with UV detection to quantify impurities (<0.5% threshold) .
  • Elemental Analysis: Verify C/H/N ratios to confirm stoichiometric integrity .

Advanced: What in silico methods predict the biological activity of this compound?

Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
  • QSAR Models: Train models on analogous oxadiazole derivatives to predict bioavailability or toxicity .

Basic: What safety precautions are essential for handling reactive intermediates?

Answer:

  • PPE: Wear nitrile gloves and safety goggles, as recommended for pyridine and piperidine derivatives .
  • Ventilation: Use fume hoods during steps involving volatile reagents (e.g., chloromethyl intermediates) .

Advanced: How can side reactions during piperidine-oxadiazole coupling be mitigated?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh3)4) or organocatalysts to enhance selectivity .
  • Temperature Control: Maintain reactions below 60°C to prevent decomposition of labile intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

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